An In-depth Technical Guide to 2-Bromo-1-phenyldodecan-1-one: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-1-phenyldodecan-1-one: Structure, Properties, and Synthetic Utility
This technical guide provides a comprehensive overview of 2-Bromo-1-phenyldodecan-1-one, a member of the versatile class of α-bromoketones. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its chemical structure, physicochemical properties, synthetic routes, and potential applications. While specific experimental data for this long-chain derivative is limited in publicly accessible literature, this guide synthesizes established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
2-Bromo-1-phenyldodecan-1-one possesses a key structural motif: a bromine atom positioned on the carbon alpha to a carbonyl group, which is attached to a phenyl ring and a long dodecyl chain. This arrangement dictates its reactivity and physical characteristics.
The molecular structure can be visualized as follows:
Caption: Chemical structure of 2-Bromo-1-phenyldodecan-1-one.
The physicochemical properties of 2-Bromo-1-phenyldodecan-1-one are largely influenced by its constituent functional groups. The long alkyl chain imparts significant lipophilicity, while the polar carbonyl and bromo groups contribute to its reactivity. Below is a table summarizing its key properties, with some values predicted based on its structure and data from shorter-chain homologues.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₇BrO | Calculated |
| Molecular Weight | 339.31 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oily liquid or low-melting solid | Analogy to similar compounds[1] |
| Boiling Point | Predicted to be > 300 °C at atmospheric pressure | Extrapolation from homologues |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate) | [1] |
Synthesis of 2-Bromo-1-phenyldodecan-1-one
The most common and direct method for the synthesis of 2-Bromo-1-phenyldodecan-1-one is the α-bromination of the corresponding ketone, 1-phenyldodecan-1-one. This reaction typically proceeds via an enol or enolate intermediate.
General Reaction Scheme
The overall transformation is as follows:
Caption: General synthesis of 2-Bromo-1-phenyldodecan-1-one.
Recommended Synthetic Protocol
This protocol is based on well-established procedures for the α-bromination of aryl alkyl ketones[2].
Materials:
-
1-Phenyldodecan-1-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid (or another suitable solvent like dichloromethane)
-
Catalytic amount of hydrobromic acid (HBr) or another acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 1-phenyldodecan-1-one in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid to the solution. Acidic conditions promote the formation of the enol intermediate, which is crucial for the reaction[2].
-
Brominating Agent Addition: Slowly add a solution of bromine (or N-Bromosuccinimide) in the same solvent to the stirred reaction mixture via the dropping funnel. The addition should be done at a temperature that allows for controlled reaction, typically at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Quenching: Once the reaction is complete, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Bromo-1-phenyldodecan-1-one by column chromatography on silica gel or by distillation under reduced pressure.
Chemical Reactivity and Synthetic Applications
The presence of the bromine atom at the α-position makes 2-Bromo-1-phenyldodecan-1-one a versatile synthetic intermediate. The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and a good leaving group.
Nucleophilic Substitution Reactions
The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, via an Sₙ2 mechanism. This reactivity is fundamental to the synthesis of a wide range of derivatives. For instance, reaction with primary or secondary amines yields β-amino ketones, which are valuable precursors for many biologically active compounds[3].
Elimination Reactions
Treatment of 2-Bromo-1-phenyldodecan-1-one with a non-nucleophilic base can lead to an E2 elimination of HBr, forming the corresponding α,β-unsaturated ketone. This is a common strategy for introducing a carbon-carbon double bond into a molecule[4].
Cross-Coupling Reactions
Recent advances in catalysis have enabled the use of α-bromoketones in various cross-coupling reactions. For example, they can be coupled with arylmetal reagents in the presence of a suitable catalyst to form α-aryl ketones[5].
Applications in Drug Development and Specialty Chemicals
α-Bromoketones are important building blocks in the pharmaceutical industry for the synthesis of a variety of therapeutic agents, including anti-inflammatory drugs and analgesics[3]. The long alkyl chain of 2-Bromo-1-phenyldodecan-1-one can be exploited to enhance the lipophilicity of a target molecule, which can be advantageous for its pharmacokinetic properties. In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of polymers and other advanced materials[3]. Brominated organic compounds are widely used in organic synthesis due to their versatile reactivity[6][7][8].
Spectroscopic Characterization
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the protons on the phenyl ring.
-
Alpha-Proton: A characteristic downfield signal for the proton on the carbon bearing the bromine atom, likely a triplet or a doublet of doublets depending on the coupling with the adjacent methylene protons.
-
Alkyl Chain Protons: A series of signals in the upfield region (typically δ 0.8-2.0 ppm) corresponding to the protons of the long dodecyl chain.
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm[9][10].
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).
-
Alpha-Carbon: The carbon attached to the bromine atom will appear at a characteristic chemical shift, typically in the range of δ 30-50 ppm[9].
-
Alkyl Chain Carbons: A series of signals in the upfield region corresponding to the carbons of the dodecyl chain.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 515-690 cm⁻¹[11].
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the phenyl group.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, there will be two peaks of almost equal intensity for the molecular ion, M⁺ and (M+2)⁺[12][13]. This pattern is a definitive indicator of the presence of a single bromine atom.
Safety and Handling
2-Bromo-1-phenyldodecan-1-one, like other α-bromoketones, should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
Handling and Storage:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
In case of exposure, seek immediate medical attention.
Conclusion
2-Bromo-1-phenyldodecan-1-one is a valuable, albeit specialized, chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules with tailored lipophilicity. Its reactivity, characteristic of α-bromoketones, allows for a wide range of chemical transformations. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of this long-chain α-bromoketone could unveil new opportunities in medicinal chemistry and materials science.
References
-
Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. (2010). Synthetic Communications, 40(10), 1463-1468. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Rapid Communications in Mass Spectrometry, 21(11), 1735-1742. [Link]
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (n.d.). Royal Society of Chemistry. [Link]
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
-
Supporting Information. (n.d.). American Chemical Society. [Link]
-
Spectral Properties of Medium- and Large-ring Carbocyclic Compounds: α-Bromoketones, Enol Acetates and Unsaturated Ketones. (1958). Journal of the American Chemical Society, 80(23), 6373-6378. [Link]
-
Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
-
Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. (n.d.). National Institutes of Health. [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
-
Mass spectra of organic compounds containing bromine and chlorine. (1991). Journal of Chemical Education, 68(1), A10. [Link]
-
Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? (2025). Knowledge - Bloom Tech. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. [Link]
-
Ethanone, 2-bromo-1-phenyl-. (n.d.). NIST WebBook. [Link]
-
Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). (n.d.). Semantic Scholar. [Link]
-
2-Bromo-1-phenyl-pentan-1-one. (n.d.). PubChem. [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (n.d.). The Royal Society of Chemistry. [Link]
-
2-Bromo-1-phenylhexan-1-one. (n.d.). PubChem. [Link]
-
Electronic supplementary information for Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. (n.d.). The Royal Society of Chemistry. [Link]
-
13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
A Protocol for α-Bromination of β-Substituted Enones. (2013). Chinese Journal of Organic Chemistry, 33(8), 1735-1740. [Link]
-
IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
100.6 MHz 13 C{ 1 H} NMR spectrum of the mixture containing 2b, 3b and.... (n.d.). ResearchGate. [Link]
-
Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. (2016). ChemInform, 47(32). [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews, 116(12), 6837-7042. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2025). ResearchGate. [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). ResearchGate. [Link]
-
2-Bromo-1-phenylbutan-1-one. (n.d.). PubChem. [Link]
-
2-(2-Bromo-phenyl)-propan-1-ol. (n.d.). SpectraBase. [Link]
-
2-Phenyldodecane. (n.d.). LookChem. [Link]
-
2-Bromo-1-phenylethanone. (n.d.). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
